

Technical Guide: Physicochemical Properties and Synthetic Overview of 3-(3-pyridinyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Pyridin-3-yl)benzenamine

Cat. No.: B1331141

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-pyridinyl)aniline, a key building block in medicinal chemistry. This document outlines its molecular formula and weight, and presents a representative synthetic methodology. Additionally, it visualizes a relevant biological signaling pathway where similar pyridine-containing compounds have shown significant inhibitory activity.

Core Molecular Data

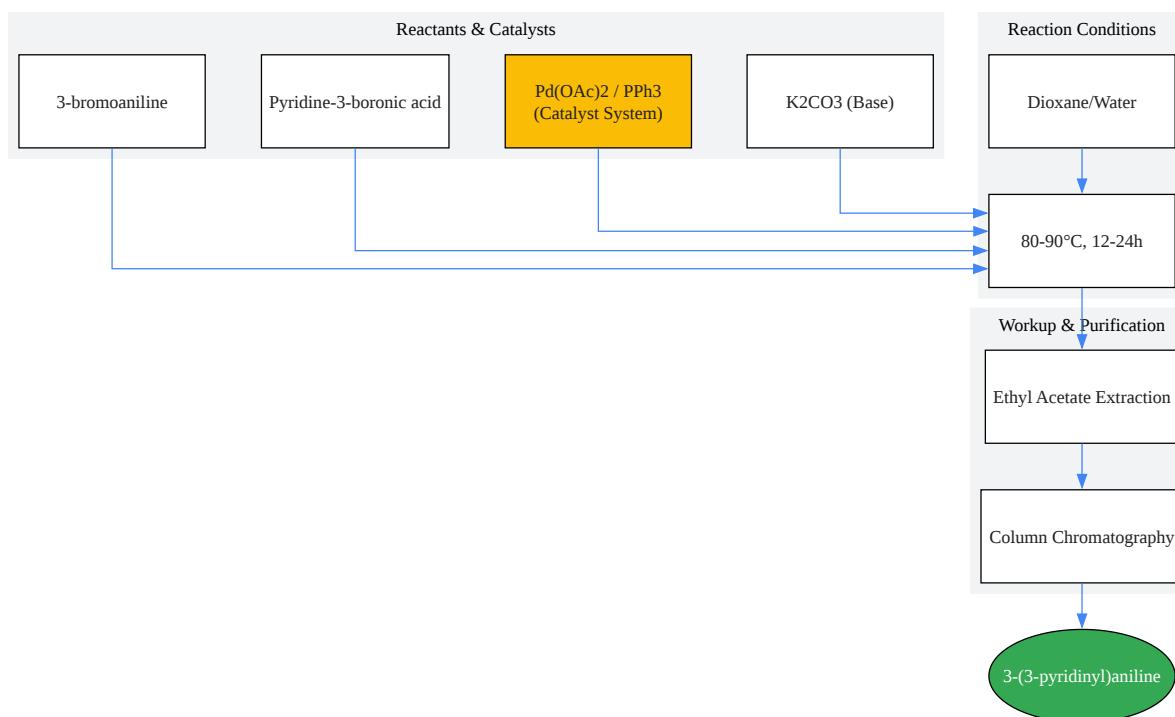
The fundamental molecular and physical properties of 3-(3-pyridinyl)aniline are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ N ₂	[1] [2] [3]
Molecular Weight	170.21 g/mol	[1] [2] [3]
CAS Number	57976-57-5	[1] [2] [4] [5]
IUPAC Name	3-(pyridin-3-yl)aniline	[1]
Synonyms	3-(3-Aminophenyl)pyridine, 3-pyridin-3-ylbenzenamine	[1] [2]

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of bi-aryl compounds such as 3-(3-pyridinyl)aniline is often efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a widely adopted method. Below is a representative protocol adapted for the synthesis of a structurally related compound, which can serve as a foundational method for synthesizing 3-(3-pyridinyl)aniline.

Reaction: The coupling of 3-bromoaniline with pyridine-3-boronic acid.

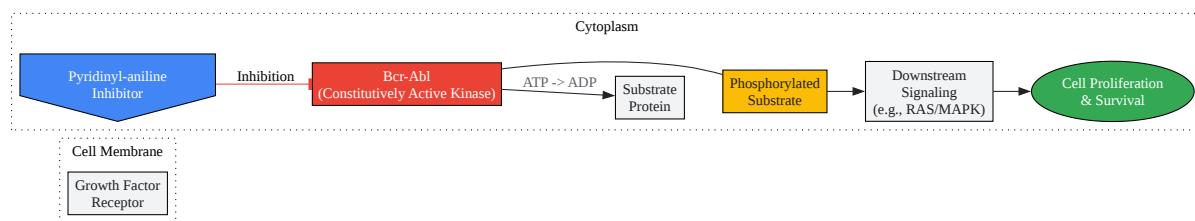

Materials:

- 3-bromoaniline
- Pyridine-3-boronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water

Procedure:

- To a round-bottom flask, add 3-bromoaniline (1.0 equivalent), pyridine-3-boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
- Add the catalyst, palladium(II) acetate (0.05 equivalents), and the ligand, triphenylphosphine (0.1 equivalents), to the flask.
- Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

- Degas the resulting mixture by bubbling nitrogen gas through it for approximately 15 minutes.
- Heat the reaction mixture to a temperature of 80-90°C.
- Stir the reaction for 12-24 hours, monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, allow the reaction to cool to room temperature and then dilute with ethyl acetate.
- Wash the organic layer sequentially with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final product, 3-(3-pyridinyl)aniline.



[Click to download full resolution via product page](#)

Synthetic workflow for 3-(3-pyridinyl)aniline via Suzuki-Miyaura coupling.

Biological Context: Inhibition of Bcr-Abl Signaling

Derivatives of pyridinyl-aniline are of significant interest in drug discovery. For instance, they form the core scaffold of potent inhibitors targeting the Bcr-Abl tyrosine kinase, an oncoprotein central to the pathogenesis of Chronic Myeloid Leukemia (CML).^{[6][7]} The diagram below illustrates the simplified Bcr-Abl signaling cascade and the point of inhibition by such compounds.

[Click to download full resolution via product page](#)

Inhibition of the Bcr-Abl signaling pathway by a pyridinyl-aniline based inhibitor.

The constitutively active Bcr-Abl kinase phosphorylates various downstream substrates, leading to uncontrolled cell proliferation and survival. Pyridinyl-aniline derivatives can act as potent inhibitors by binding to the ATP-binding site of the kinase, thereby blocking its activity and halting the oncogenic signaling cascade.^[7] The development of such targeted inhibitors represents a cornerstone of modern cancer therapy. Furthermore, various pyridine compounds have demonstrated a broad range of biological activities, including antimicrobial and antiviral properties, highlighting the versatility of this chemical scaffold in medicinal chemistry.^{[8][9][10]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-(Pyridine-3-yl)aniline, 57976-57-5 | BroadPharm [broadpharm.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 9. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthetic Overview of 3-(3-pyridinyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331141#3-3-pyridinyl-aniline-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com